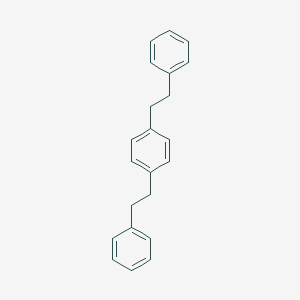

1,4-Diphenethylbenzene

Descripción general

Descripción

1,4-Diphenethylbenzene is a chemical compound with a molecular weight of 286.42 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

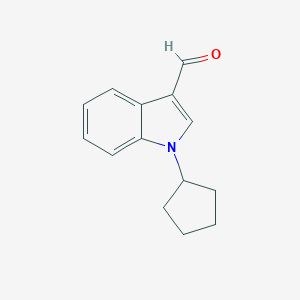

The molecular structure of 1,4-Diphenethylbenzene is represented by the InChI code1S/C22H22/c1-3-7-19 (8-4-1)11-13-21-15-17-22 (18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 . This indicates the presence of 22 carbon atoms and 22 hydrogen atoms in the molecule . Physical And Chemical Properties Analysis

1,4-Diphenethylbenzene is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación

1. Application in Blue Phase Liquid Crystal Composition

- Summary of the Application: 1,4-Bis(phenylethynyl)benzene derivatives (BPEBs), which are analogues of 1,4-Diphenethylbenzene, have been synthesized and used in the composition of blue phase liquid crystals .

- Methods of Application: A number of BPEBs with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .

- Results or Outcomes: Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

2. Application in Luminescent Organic Materials

- Summary of the Application: Luminescent organic materials have attracted strong interest due to their potential applications in the fields . Although the specific application of 1,4-Diphenethylbenzene in this field is not mentioned, it’s likely that it could be used in the synthesis of these materials given its structural properties.

3. Application in Synthesis of Benzodiazepines

- Summary of the Application: Benzodiazepines are seven-membered heterocyclic compounds having two nitrogen atoms at different positions and are ruling scaffolds in the area of pharmaceutical industry . They act as cardinal moieties in organic synthesis as well as in medicinal chemistry . Among the different benzodiazepines, 1,4- and 1,5-benzodiazepines play a far-reaching role in the field of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics .

4. Application in Luminescent Organic Materials

- Summary of the Application: Luminescent organic materials have attracted strong interest due to their potential applications in the fields of organic light-emitting diodes (OLEDS), biological imaging, organic solid-state lasers, chemical sensors, etc .

5. Application in Organic Synthesis

- Summary of the Application: 1,4-Diphenethylbenzene is used as a reagent in organic synthesis .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

6. Application in the Synthesis of Benzodiazepines

- Summary of the Application: Benzodiazepines are seven-membered heterocyclic compounds having two nitrogen atoms at different positions, and they act as cardinal moieties in organic synthesis as well as in medicinal chemistry . Among the different benzodiazepines, 1,4- and 1,5-benzodiazepines play a far-reaching role in the field of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

1,4-bis(2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRPXGGTNIFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diphenethylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)